

# The Discovery and Synthesis of Menin-MLL Inhibitor 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Menin-MLL inhibitor 19 |           |
| Cat. No.:            | B8198329               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in a subset of acute leukemias, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of **Menin-MLL inhibitor 19** (also referred to as MIV-6), a potent small molecule antagonist of this protein-protein interaction. We will delve into the structure-activity relationships, quantitative biological data, detailed experimental protocols, and the synthetic chemistry underpinning this important compound class. This document is intended to serve as a comprehensive resource for researchers in oncology, hematology, and medicinal chemistry.

# Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the MLL gene are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[1][2] These rearrangements generate oncogenic MLL fusion proteins that are dependent on a direct interaction with the nuclear scaffold protein menin for their leukemogenic activity.[2][3] Menin, encoded by the MEN1 gene, acts as an essential oncogenic cofactor by binding to the N-terminus of MLL (a region retained in all MLL fusion proteins) and tethering the fusion protein complex to chromatin.[2][3] This aberrant recruitment leads to the upregulation of key target



genes, such as HOXA9 and MEIS1, which drives uncontrolled cell proliferation and blocks hematopoietic differentiation.[2][3][4]

The critical nature of the menin-MLL interaction for leukemogenesis validates it as a prime target for therapeutic intervention.[2][5] Disrupting this protein-protein interaction (PPI) with a small molecule inhibitor offers a targeted therapeutic strategy to reverse the oncogenic gene expression program and eradicate MLL-rearranged (MLL-r) leukemia cells.[1][3][6]



Click to download full resolution via product page

### **Discovery and Optimization**

**Menin-MLL inhibitor 19** (MIV-6) belongs to a novel aminomethylpiperidine class of compounds. Its discovery originated from a high-throughput screening (HTS) campaign of approximately 288,000 small molecules.[5] The initial hit, MIV-1, showed modest inhibitory activity (IC50 =  $10.8 \mu M$ ). A subsequent structure-guided medicinal chemistry effort, leveraging co-crystal structures of inhibitors bound to menin, led to significant potency improvements.[5]

This optimization process involved exploring the structure-activity relationship (SAR) to enhance binding affinity. The key pharmacophore was identified as mimicking the critical interactions of the MLL-derived peptide with menin, particularly the residues Phe9, Pro10, and Pro13.[5] The development from the initial hit to the highly potent MIV-6 (inhibitor 19) involved modifications that improved occupation of key hydrophobic pockets on the menin surface.[5]



The resolution of the racemic mixture of inhibitor 19 yielded the even more potent Renantiomer, MIV-6R.[5]



Click to download full resolution via product page

## **Quantitative Biological Data**

The aminomethylpiperidine series, including inhibitor 19 (MIV-6), demonstrates potent and specific activity against the menin-MLL interaction and in MLL-rearranged leukemia cell lines. The data below summarizes the key in vitro potency metrics.



| Compound              | Target/Assa<br>y                       | IC50 (nM) | Kd (nM) | Cell Line (if applicable) | Reference |
|-----------------------|----------------------------------------|-----------|---------|---------------------------|-----------|
| MIV-6<br>(racemic 19) | Menin-MLL<br>Interaction<br>(FP Assay) | 67        | -       | N/A                       | [5]       |
| MIV-6R                | Menin-MLL<br>Interaction<br>(FP Assay) | 56        | 85      | N/A                       | [5]       |
| Compound<br>19        | Cell<br>Proliferation<br>(MTT Assay)   | 2.3       | -       | MV4;11<br>(MLL-AF4)       | [4][7]    |
| Compound<br>19        | Cell<br>Proliferation<br>(MTT Assay)   | 49        | -       | MOLM-13<br>(MLL-AF9)      | [4][7]    |
| VTP50469              | Cell<br>Proliferation<br>(GI50)        | 13-37     | -       | MLL-r cell<br>lines       | [3]       |
| MI-503                | Menin-MLL<br>Interaction               | 14        | 9       | N/A                       | [8]       |

Note: "Compound 19" in references[4] and[7] refers to a covalent inhibitor developed from a different scaffold than MIV-6, but is included for comparative context on high-potency inhibitors. MIV-6 is explicitly labeled as compound 19 in its primary discovery paper[5].

## Synthesis of Aminomethylpiperidine 19 (MIV-6)

The synthesis of the aminomethylpiperidine core of inhibitor 19 is a multi-step process. While specific patent literature (WO2019120209A1) contains the detailed synthesis, the general approach involves the construction of a substituted piperidine ring, followed by the introduction of the aminomethyl group and coupling with the other aromatic fragments of the molecule. A representative, generalized scheme is outlined below.



A detailed, step-by-step synthetic protocol requires access to the specific patent or publication's supplementary information. The following is a conceptual outline based on typical organic synthesis methods for such scaffolds.

#### Conceptual Synthetic Scheme:

- Piperidine Core Formation: Construction of the disubstituted piperidine ring, often via methods like reductive amination or multicomponent reactions to install the necessary stereocenters.
- Functional Group Interconversion: Modification of functional groups on the piperidine ring to prepare for the introduction of the aminomethyl side chain. This may involve protection/deprotection steps.
- Introduction of Aminomethyl Group: Typically achieved through reduction of a nitrile or an amide precursor.
- Coupling Reactions: Final assembly of the molecule through coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or amide bond formation) to attach the various aromatic and heterocyclic components to the piperidine core.
- Chiral Resolution: For obtaining single enantiomers like MIV-6R, chiral supercritical fluid chromatography (SFC) is employed to separate the racemic mixture.

# Key Experimental Protocols Fluorescence Polarization (FP) Binding Assay

This assay is used to measure the inhibitory potency of compounds on the menin-MLL proteinprotein interaction in a biochemical context.

- Reagents: Purified recombinant menin protein, a fluorescein-labeled MLL-derived peptide probe (e.g., FAM-MBM1).
- Procedure:
  - A constant concentration of menin and the fluorescent MLL peptide are incubated together in an appropriate buffer, allowing them to bind and result in a high fluorescence



polarization signal.

- Test compounds (e.g., inhibitor 19) are serially diluted and added to the menin-peptide mixture.
- If the test compound binds to menin and displaces the fluorescent peptide, the peptide will tumble more freely in solution, leading to a decrease in the polarization signal.
- The plate is incubated to reach equilibrium and then read on a plate reader capable of measuring fluorescence polarization.
- Data Analysis: The decrease in polarization is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

### **Cell Proliferation (MTT) Assay**

This colorimetric assay determines the effect of inhibitors on the viability and proliferation of leukemia cell lines.

- Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and MLL-wildtype control cell lines are seeded in 96-well plates at a predetermined density.
- Treatment: Cells are treated with a serial dilution of the test compound or DMSO as a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 3-7 days) under standard cell culture conditions (37°C, 5% CO2).
- MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Data Acquisition: The absorbance of the purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

## Foundational & Exploratory





Analysis: Absorbance values are normalized to the vehicle control, and the results are
plotted against compound concentration to determine the GI50 or IC50 value (the
concentration that inhibits cell growth by 50%).





Click to download full resolution via product page



### **Quantitative Real-Time PCR (qRT-PCR)**

This technique is used to measure changes in the expression of MLL target genes like HOXA9 and MEIS1 following inhibitor treatment.

- Cell Treatment: MLL-r cells are treated with the inhibitor or vehicle control for a defined period (e.g., 48-72 hours).
- RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)
  using a reverse transcriptase enzyme.
- PCR Amplification: The cDNA is used as a template in a PCR reaction with primers specific
  for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for
  normalization. A fluorescent dye (e.g., SYBR Green) or a fluorescent probe is included in the
  reaction.
- Data Collection: The reaction is run in a real-time PCR machine, which monitors the fluorescence increase in real-time as the DNA is amplified.
- Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression
  of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping
  gene and comparing the treated samples to the vehicle control.

#### Conclusion

**Menin-MLL inhibitor 19** (MIV-6) and related compounds represent a promising class of targeted therapies for MLL-rearranged leukemias.[5] Born from a large-scale screening effort and refined through meticulous structure-based design, these inhibitors effectively block the critical menin-MLL protein-protein interaction.[5] They demonstrate low nanomolar potency in biochemical and cellular assays, selectively inhibit the proliferation of MLL-r leukemia cells, and induce the downregulation of key oncogenic target genes.[4][5][7] The data and protocols presented in this guide highlight the robust preclinical validation of this therapeutic strategy and provide a foundational resource for further research and development in this area.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of Menin-MLL Inhibitor 19: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198329#menin-mll-inhibitor-19-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com